molecular formula C5H8ClNO B1271662 1-Azetidin-1-yl-2-chloro-ethanone CAS No. 63177-41-3

1-Azetidin-1-yl-2-chloro-ethanone

Cat. No. B1271662
CAS RN: 63177-41-3
M. Wt: 133.57 g/mol
InChI Key: DLDWKQVABUJWBD-UHFFFAOYSA-N
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Description

Azetidin-2-ones, commonly known as β-lactams, are a class of four-membered cyclic amides that have garnered significant attention due to their biological activities, particularly as antibacterial agents. The core structure of azetidin-2-one is pivotal in the synthesis of various pharmaceutical compounds, including penicillins and cephalosporins, which are widely used as antibiotics .

Synthesis Analysis

The synthesis of azetidin-2-ones can be achieved through various methods. One efficient approach involves the use of chlorosulfonylmethylene(dimethyl)ammonium chloride as a cyclodehydrating agent for the one-pot synthesis of chromone-linked azetidin-2-ones from imines and in situ generated oxazolones, derived from N-benzoylamino acids . Another method includes the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine, leading to the formation of azetidinone derivatives . Additionally, a one-pot sequence synthesis using diethyl chlorophosphate for the [2+2] cycloaddition reaction has been reported, which simplifies the process by eliminating the need for separation and purification of imines as intermediates .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is characterized by spectral techniques such as IR, Mass, 1H-NMR, and 13C NMR. These techniques confirm the presence of the azetidinone core and help in elucidating the substitution patterns on the molecule . The molecular modeling studies, particularly docking into the active site of enzyme transpeptidase, have shown that certain azetidin-2-one derivatives exhibit good affinity, which correlates with their antibacterial activity .

Chemical Reactions Analysis

Azetidin-2-ones undergo various chemical reactions due to their reactive β-lactam ring. The synthesis often involves annulation reactions, cycloadditions, and condensations with different reagents and catalysts . The reactivity of the β-lactam ring also allows for further functionalization, leading to a diverse range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their substituents. These compounds generally exhibit significant antibacterial and antifungal activities, which can be attributed to their ability to inhibit cell wall synthesis in microorganisms . The structure-activity relationship studies suggest that the presence of chloro groups and other substituents on the azetidin-2-one ring enhance their efficacy against various bacterial and fungal species . Additionally, some derivatives have shown anticancer potential against breast cancer cell lines, indicating the versatility of azetidin-2-ones in medicinal chemistry .

Scientific Research Applications

Antibacterial and Antifungal Activities

1-Azetidin-1-yl-2-chloro-ethanone derivatives exhibit significant antibacterial and antifungal properties. A study by Mohite and Bhaskar (2011) synthesized azetidinone derivatives showing potent activity against various bacteria and fungi. Similarly, Nayak, Shrivastava, and Singhai (2016) reported the synthesis of azetidin-2-one fused 2-chloro-3-formyl quinolines with strong antibacterial and antifungal activity. Chandrashekaraiah et al. (2014) also observed notable antimicrobial and antitubercular activities in their synthesized pyrimidine-azetidinone analogues (Mohite & Bhaskar, 2011) (Nayak, Shrivastava, & Singhai, 2016) (Chandrashekaraiah et al., 2014).

Antioxidant, Anti-Inflammatory, and Analgesic Properties

Mistry and Desai (2006) synthesized nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, which demonstrated antibacterial effects. Sharma, Maheshwari, and Bindal (2013) synthesized 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-ones, showing potent anti-inflammatory effects. El-Sawy, Ebaid, Abo-Salem, Al-Sehemi, and Mandour (2014) explored 3-chloro-3-(4,6-dimethoxybenzofuran-5-yl)propenal derivatives with significant anti-inflammatory, analgesic, and anticonvulsant activities (Mistry & Desai, 2006) (Sharma, Maheshwari, & Bindal, 2013) (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

Antitubercular and Antifilarial Activities

Chhajed and Upasani (2010) synthesized 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones, which were found to have potential anti-filarial properties. In another study by Thomas, George, and Harindran (2014), novel azetidinone derivatives comprising 1, 2, 4-triazole were synthesized and evaluated for anti-tubercular activity, showing promising results (Chhajed & Upasani, 2010) (Thomas, George, & Harindran, 2014).

Molecular Modeling and Drug Design

Several studies have also focused on the molecular modeling of azetidinone derivatives for drug design. Chhajed and Upasani (2012) conducted in-silico molecular docking simulations of azetidin-2-one derivatives to assess their potential as analgesic and anti-inflammatory agents. Ansari and Lal (2009) synthesized novel azetidin-2-ones for antimicrobial applications, using structural elucidation and screening methods (Chhajed & Upasani, 2012) (Ansari & Lal, 2009).

properties

IUPAC Name

1-(azetidin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-4-5(8)7-2-1-3-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDWKQVABUJWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368912
Record name 1-Azetidin-1-yl-2-chloro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63177-41-3
Record name 1-Azetidin-1-yl-2-chloro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-1-yl)-2-chloroethan-1-one
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